4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to interact with dna gyrase b and blood clotting factors Xa and XIa . These targets play crucial roles in DNA replication and blood coagulation, respectively .
Mode of Action
Some thiazole derivatives, such as voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to affect the dna replication pathway by interacting with dna gyrase b .
Result of Action
Thiazole derivatives like voreloxin can cause dna double-strand breaks, leading to cell death .
Biochemical Analysis
Biochemical Properties
4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with xanthine oxidase, an enzyme involved in purine metabolism . The interaction with xanthine oxidase suggests that this compound may act as an inhibitor, potentially affecting the production of uric acid. Additionally, this compound may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with xanthine oxidase can lead to changes in the levels of reactive oxygen species (ROS), which in turn can affect cell signaling pathways . Moreover, this compound may alter gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As an inhibitor of xanthine oxidase, it binds to the enzyme’s active site, preventing the substrate from accessing the catalytic site . This inhibition can lead to a decrease in uric acid production and a reduction in oxidative stress. Additionally, this compound may influence other enzymes and proteins through similar binding interactions, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and modulating enzyme activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to purine metabolism. Its interaction with xanthine oxidase highlights its role in the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid . Additionally, the compound may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern of this compound can affect its overall activity and efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular function . The localization of this compound can impact its activity and interactions with other biomolecules, ultimately affecting cellular processes.
Preparation Methods
The synthesis of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrrole or thiazole rings are replaced by other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid can be compared with other similar compounds, such as:
4H-thieno[3,2-b]pyrrole-5-carboxylic acid: This compound features a thieno ring instead of a thiazole ring, which may result in different chemical and biological properties.
Pyrrolopyrazine derivatives:
Thiazolo[4,5-d]thiazole derivatives: These compounds contain two thiazole rings, which can lead to unique electronic and structural characteristics.
Properties
IUPAC Name |
4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)3-1-4-5(8-3)7-2-11-4/h1-2,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMJVOCXIGRWEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647432 | |
Record name | 4H-Pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007386-72-2 | |
Record name | 4H-Pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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